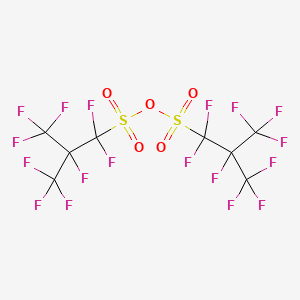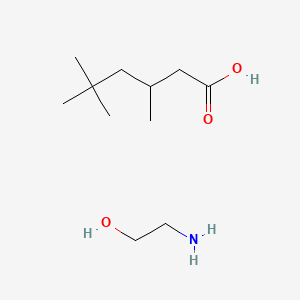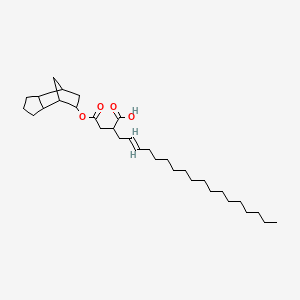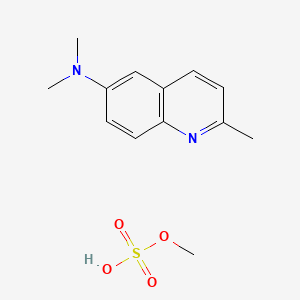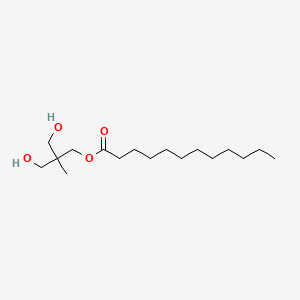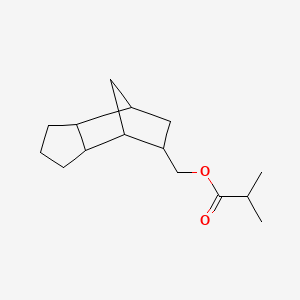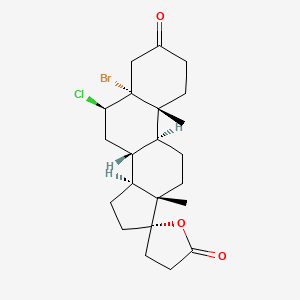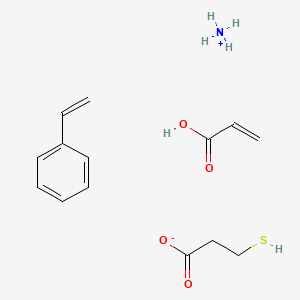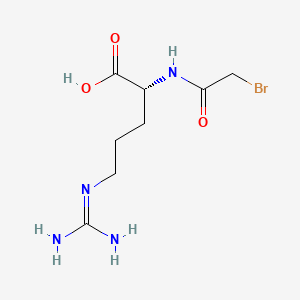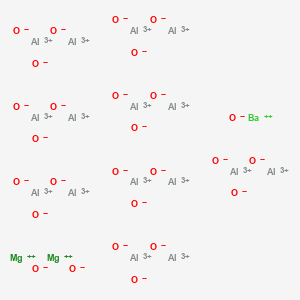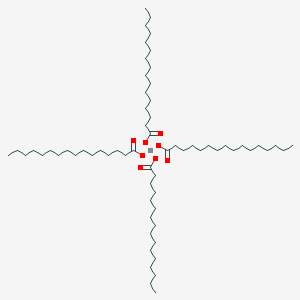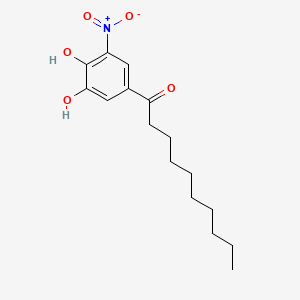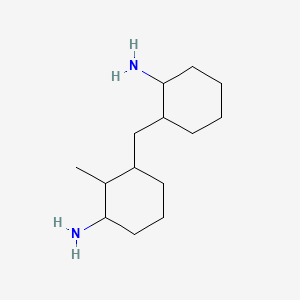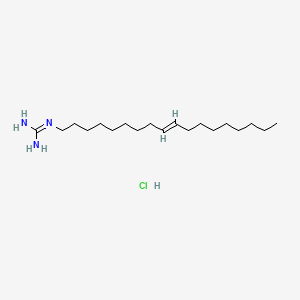
9-Octadecenylguanidine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octadecenylguanidine monohydrochloride is a chemical compound with the molecular formula C19H40ClN3 and a molecular weight of 345.994 g/mol . It is known for its unique structure, which includes a long hydrocarbon chain and a guanidine group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenylguanidine monohydrochloride typically involves the reaction of octadecenylamine with cyanamide under specific conditions. The reaction is carried out in the presence of a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
9-Octadecenylguanidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The guanidine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of substituted guanidine derivatives .
Scientific Research Applications
9-Octadecenylguanidine monohydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9-Octadecenylguanidine monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with these targets, leading to modulation of their activity. The long hydrocarbon chain allows the compound to interact with lipid membranes, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Octadecylguanidine hydrochloride
- Hexadecylguanidine hydrochloride
- Dodecylguanidine hydrochloride
Uniqueness
9-Octadecenylguanidine monohydrochloride is unique due to its specific structure, which includes a double bond in the hydrocarbon chain. This structural feature imparts distinct chemical and physical properties, making it more versatile in various applications compared to its saturated counterparts .
Properties
CAS No. |
83898-07-1 |
|---|---|
Molecular Formula |
C19H40ClN3 |
Molecular Weight |
346.0 g/mol |
IUPAC Name |
2-[(E)-octadec-9-enyl]guanidine;hydrochloride |
InChI |
InChI=1S/C19H39N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21;/h9-10H,2-8,11-18H2,1H3,(H4,20,21,22);1H/b10-9+; |
InChI Key |
ZWBBBGYIGHZAIS-RRABGKBLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCN=C(N)N.Cl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCN=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



